molecular formula C18H24NNaO9 B589878 Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt CAS No. 915202-34-5

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt

Cat. No.: B589878
CAS No.: 915202-34-5
M. Wt: 421.378
InChI Key: HEJJSRPFAUQEMM-BCTACURGSA-M
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Preparation Methods

The preparation of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves synthetic routes that typically include the glucuronidation of mexiletine. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the glucuronide conjugate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Scientific Research Applications

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt can be compared with other similar compounds such as:

This compound stands out due to its unique glucuronide conjugate structure, which imparts distinct biochemical properties and research applications.

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJJSRPFAUQEMM-BCTACURGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858122
Record name Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915202-34-5
Record name Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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